molecular formula C12H14BrN5O B2909696 6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 695204-64-9

6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2909696
CAS No.: 695204-64-9
M. Wt: 324.182
InChI Key: LHNVCYUUOQPVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the triazine family Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a bromoethyl group and a methoxyphenyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, nucleophiles such as amines or thiols, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation may produce triazine oxides.

Scientific Research Applications

6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The methoxyphenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-chloroethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
  • 6-(1-iodoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
  • 6-(1-bromoethyl)-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

Compared to similar compounds, 6-(1-bromoethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to the specific combination of the bromoethyl and methoxyphenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-(1-bromoethyl)-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN5O/c1-7(13)10-16-11(14)18-12(17-10)15-8-5-3-4-6-9(8)19-2/h3-7H,1-2H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNVCYUUOQPVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC(=N1)NC2=CC=CC=C2OC)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.